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Abstract
This technical guide provides an in-depth analysis of 3-Bromo-5-ethynylpyridine, a key

heterocyclic building block in contemporary medicinal chemistry and drug discovery. The

document elucidates the molecule's fundamental physicochemical properties, provides a

detailed, field-proven protocol for its synthesis via a Sonogashira coupling and deprotection

strategy, and explores its reactivity. A significant focus is placed on its application as a strategic

intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors.

This guide is intended for researchers, scientists, and professionals in drug development,

offering both a theoretical framework and practical methodologies for the effective utilization of

this versatile compound.

Introduction: The Strategic Importance of
Substituted Pyridines in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor,

enhancing solubility and target engagement, while the aromatic ring provides a rigid framework

for the precise spatial orientation of functional groups. The strategic disubstitution of the

pyridine ring, as seen in 3-Bromo-5-ethynylpyridine, offers a powerful platform for generating

molecular diversity and fine-tuning pharmacokinetic and pharmacodynamic properties.
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The presence of a bromine atom at the 3-position and an ethynyl group at the 5-position

creates two distinct and orthogonally reactive sites. The bromo group is an excellent handle for

palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig

aminations, allowing for the introduction of a wide array of aryl, heteroaryl, and amino

substituents.[2] The terminal alkyne is also highly versatile, participating in reactions like the

Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and

serving as a precursor for various other functional groups. This dual reactivity makes 3-Bromo-
5-ethynylpyridine a highly valuable intermediate for the synthesis of complex, biologically

active molecules.

Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of 3-Bromo-5-ethynylpyridine is

essential for its effective use in synthesis and for the interpretation of analytical data.

Property Value Source(s)

Chemical Formula C₇H₄BrN [3]

Molecular Weight 182.02 g/mol [4]

CAS Number 866683-52-5 [4]

Appearance Off-white to light yellow solid

SMILES C#Cc1cc(Br)ccn1 [3]

InChI
InChI=1S/C7H4BrN/c1-2-6-3-

7(8)5-9-4-6/h1,3-5H
[3]

Monoisotopic Mass 180.95271 Da [3]

Synthesis of 3-Bromo-5-ethynylpyridine: A Two-Step
Approach
The most common and efficient synthesis of 3-Bromo-5-ethynylpyridine involves a two-step

sequence starting from the readily available 3,5-dibromopyridine. This process leverages the

well-established Sonogashira cross-coupling reaction with a protected acetylene source,

followed by a straightforward deprotection step.
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Overall Synthesis Workflow

Step 1: Sonogashira Coupling

Step 2: Desilylation

3,5-Dibromopyridine

Pd(PPh₃)₂Cl₂, CuI, Et₃N

Trimethylsilylacetylene (TMSA)

3-Bromo-5-((trimethylsilyl)ethynyl)pyridine

Formation of C-C bond

3-Bromo-5-((trimethylsilyl)ethynyl)pyridine

K₂CO₃, MeOH

3-Bromo-5-ethynylpyridine

Removal of TMS group

Click to download full resolution via product page

Caption: Synthesis workflow for 3-Bromo-5-ethynylpyridine.

Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine
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Rationale: The Sonogashira coupling is a highly reliable method for forming carbon-carbon

bonds between sp²-hybridized carbons (of the aryl halide) and sp-hybridized carbons (of the

terminal alkyne).[2] Using trimethylsilylacetylene (TMSA) as the alkyne source prevents the

undesired homocoupling of the alkyne and allows for a cleaner reaction.[5] The palladium

catalyst facilitates the oxidative addition to the aryl bromide, while the copper(I) co-catalyst is

believed to form a copper acetylide intermediate, which then undergoes transmetalation to

the palladium center.[2] Triethylamine (Et₃N) is used as a base to neutralize the HBr formed

during the reaction.

Procedure:

To a dry, argon-purged Schlenk flask, add 3,5-dibromopyridine (1.0 eq),

bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq), and copper(I)

iodide (CuI) (0.05 eq).

Add anhydrous triethylamine (Et₃N) (3.0 eq) and anhydrous tetrahydrofuran (THF) as the

solvent.

To the resulting suspension, add trimethylsilylacetylene (1.2 eq) dropwise at room

temperature.

Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction

progress by thin-layer chromatography (TLC) or LC-MS.

Upon completion, cool the reaction mixture to room temperature and filter through a pad of

celite to remove the catalyst.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent:

hexane/ethyl acetate gradient) to yield 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine as a

solid.

Step 2: Synthesis of 3-Bromo-5-ethynylpyridine

Rationale: The trimethylsilyl (TMS) protecting group on the alkyne is labile under mild basic

or fluoride-mediated conditions.[5] A simple and effective method for its removal is the use of
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potassium carbonate in methanol. This deprotection step regenerates the terminal alkyne,

yielding the final product.

Procedure:

Dissolve 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol (MeOH).

Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-

MS until the starting material is consumed.

Once the reaction is complete, remove the methanol under reduced pressure.

Add water to the residue and extract the product with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and filter.

Concentrate the filtrate under reduced pressure to obtain 3-Bromo-5-ethynylpyridine.

The product can be further purified by recrystallization if necessary.

Characterization and Spectral Data
Proper characterization is crucial to confirm the identity and purity of the synthesized 3-Bromo-
5-ethynylpyridine. Below are the expected spectral data based on the structure and analysis

of similar compounds.[6][7]
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Technique Expected Observations

¹H NMR

Three aromatic protons in the pyridine ring,

appearing as distinct multiplets or doublets of

doublets. A singlet for the acetylenic proton,

typically in the range of 3.0-3.5 ppm. The

chemical shifts and coupling constants will be

characteristic of a 3,5-disubstituted pyridine

system.

¹³C NMR

Seven distinct carbon signals. Two signals for

the alkyne carbons (typically in the 70-90 ppm

range). Five signals for the pyridine ring

carbons, with the carbon bearing the bromine

atom shifted downfield.

Mass Spec

The mass spectrum will show a characteristic

isotopic pattern for a molecule containing one

bromine atom (¹⁹Br and ⁸¹Br in an approximately

1:1 ratio). The molecular ion peak (M⁺) would be

observed at m/z 181 and 183. High-resolution

mass spectrometry (HRMS) should confirm the

elemental composition (C₇H₄BrN).

IR Spec

A sharp, weak absorption band around 3300

cm⁻¹ corresponding to the ≡C-H stretch. A sharp

absorption band around 2100-2200 cm⁻¹ for the

C≡C triple bond stretch. Characteristic aromatic

C-H and C=C/C=N stretching vibrations in the

3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions,

respectively.

Reactivity and Synthetic Utility
The dual functionality of 3-Bromo-5-ethynylpyridine provides a rich platform for a variety of

chemical transformations, making it a valuable intermediate in multi-step syntheses.
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Reactions at the Bromo Group Reactions at the Ethynyl Group

3-Bromo-5-ethynylpyridine

Suzuki Coupling
(Ar-B(OH)₂ / Pd catalyst)

Forms C-Ar bond

Buchwald-Hartwig Amination
(R₂NH / Pd catalyst)

Forms C-N bond

Stille Coupling
(Ar-SnR₃ / Pd catalyst)

Forms C-Ar bond

Sonogashira Coupling
(Ar-X / Pd, Cu catalysts)

Forms C-alkyne bond

Click Chemistry
(R-N₃ / Cu catalyst)

Forms triazole ring

Hydration
(HgSO₄, H₂SO₄)

Forms methyl ketone

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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